molecular formula C40H48O4 B162394 Astacin CAS No. 514-76-1

Astacin

Cat. No.: B162394
CAS No.: 514-76-1
M. Wt: 592.8 g/mol
InChI Key: RASZIXQTZOARSV-QISQUURKSA-N
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Description

Astacin is a member of the metalloendopeptidase family, specifically the this compound family of zinc-dependent metalloproteinases. It was first discovered in the digestive fluid of the European crayfish, Astacus astacus. This compound enzymes are known for their role in the degradation of polypeptides and activation of growth factors. They are found in a wide range of organisms, from hydra to humans, and play crucial roles in various biological processes, including development and tissue differentiation .

Preparation Methods

Astacin is typically synthesized as an inactive zymogen, which requires post-translational modifications to become active. The synthetic route involves the expression of the this compound gene in a suitable host organism, followed by purification and activation of the enzyme. Industrial production methods often utilize recombinant DNA technology to produce large quantities of this compound. The enzyme is then purified using techniques such as affinity chromatography and gel filtration .

Chemical Reactions Analysis

Astacin undergoes several types of chemical reactions, primarily involving the cleavage of peptide bonds in polypeptides. The enzyme’s active site contains a zinc ion, which plays a crucial role in catalysis. Common reactions include:

Scientific Research Applications

Astacin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model enzyme to study the mechanisms of metalloproteinases and to develop inhibitors that can regulate its activity.

    Biology: this compound plays a role in developmental biology, particularly in processes such as embryonic hatching and tissue differentiation.

    Medicine: this compound inhibitors are being explored as potential therapeutic agents for diseases involving excessive proteolysis, such as cancer and fibrosis.

    Industry: This compound is used in the food industry for the processing of proteins and in the production of bioactive peptides .

Mechanism of Action

Astacin exerts its effects through the hydrolysis of peptide bonds in target proteins. The enzyme’s active site contains a zinc ion coordinated by three histidine residues and a water molecule. The zinc ion activates the water molecule, which then attacks the carbonyl carbon of the peptide bond, leading to its cleavage. This mechanism is common among metalloproteinases and is essential for the enzyme’s catalytic activity .

Comparison with Similar Compounds

Astacin is part of the metzincin clan of metalloproteinases, which includes other enzymes such as meprin, serralysin, and matrix metalloproteinases. Compared to these enzymes, this compound has a unique active site structure and substrate specificity. For example:

This compound’s unique structure and function make it a valuable enzyme for various scientific and industrial applications.

Properties

IUPAC Name

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASZIXQTZOARSV-QISQUURKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-76-1
Record name Astacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASTACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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